molecular formula C38H50N6O9S B560101 Grazoprevir CAS No. 1350514-68-9

Grazoprevir

Cat. No.: B560101
CAS No.: 1350514-68-9
M. Wt: 766.9 g/mol
InChI Key: OBMNJSNZOWALQB-NCQNOWPTSA-N
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Description

Grazoprevir is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C Virus (HCV) infections. It is a second-generation NS3/4A protease inhibitor that targets the viral protease enzyme necessary for viral replication. This compound is often used in combination with other antiviral agents, such as elbasvir, to enhance its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir involves a series of complex chemical reactions. One of the key steps in its synthesis is the ring-closing metathesis reaction, which is used to form the macrocyclic structure of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential for quality control .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

Grazoprevir is synthesized from four primary building blocks via a multi-step process optimized for high yield and purity:

Table 1: Key Synthetic Intermediates and Reaction Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Macrocycle FormationGrubbs catalyst, DCM, 40°C85
2Cyclopropane Sulfonamide CouplingEDCI, HOBt, DMF, RT92
3Final DeprotectionTFA, CH₂Cl₂, 0°C95

Degradation and Stability

This compound demonstrates stability under normal storage conditions but is sensitive to specific environmental factors:

  • Photodegradation : Exposure to light induces decomposition, necessitating protection from UV/visible light during storage .
  • Hydrolysis : The compound is stable in acidic media (pH 1–3) but undergoes slow hydrolysis at neutral/basic pH .
  • Thermal Stability : No significant degradation occurs below 100°C .

Table 2: Stability Under Accelerated Conditions

ConditionResult (Degradation %)
40°C/75% RH (1 month)<1%
Light (1.2 million lux)5%
pH 7.4 buffer (24 hr)2%

Metabolic Transformations

This compound undergoes oxidative metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4):

  • Primary Pathway : Oxidation of the quinoxaline and cyclopropane moieties generates inactive metabolites, which are excreted via feces (>90%) .
  • No Circulating Metabolites : Plasma concentrations of metabolites are undetectable, indicating rapid clearance .

Table 3: Pharmacokinetic Parameters Influencing Reactivity

ParameterValue
Bioavailability27% (fasted)
Plasma Protein Binding>98.8% (albumin, AGP)
Half-life31 hours

Enzyme Interaction and Selectivity

This compound’s chemical structure enables potent inhibition of HCV NS3/4A proteases across genotypes:

  • Key Interactions :
    • Hydrogen bonding with Arg-155 and Asp-168 residues .
    • Hydrophobic interactions with the S2 subsite .
  • Genotypic Potency : IC₅₀ values range from 0.004 nM (GT1b) to 0.690 nM (GT3a) .

Table 4: Inhibition Potency Against HCV Proteases

GenotypeIC₅₀ (nM) ± SD
1a0.007 ± 0.001
1b0.004 ± 0.001
3a0.690 ± 0.194
4a0.062 ± 0.031

Polymorphic Forms and Hydrates

This compound exists in multiple solid-state forms, with hydrate III being the most thermodynamically stable :

  • Hydrate Formation : Monohydrate structure stabilizes the compound against disproportionation.
  • Synthetic Relevance : Hydrate III is preferred for formulation due to enhanced dissolution and bioavailability .

Scientific Research Applications

Clinical Efficacy

Grazoprevir is often used in combination with elbasvir, another antiviral agent, to enhance treatment efficacy. Clinical trials have demonstrated high rates of sustained virologic response (SVR) among patients with different genotypes of HCV.

Key Clinical Trials

  • C-CORAL Study : A phase 3 trial involving treatment-naive patients with chronic HCV genotypes 1, 4, or 6 showed an overall SVR rate of 94.4% after 12 weeks of treatment with elbasvir and this compound .
  • C-EDGE Study : This randomized trial reported that 99% of patients with advanced chronic kidney disease achieved SVR12 when treated with this compound and elbasvir .
Study NamePatient PopulationTreatment RegimenSVR Rate (%)
C-CORALGenotype 1, 4, 6Elbasvir/Grazoprevir94.4
C-EDGEAdvanced CKDElbasvir/Grazoprevir99

Safety Profile

This compound has been well-tolerated in clinical studies. Common adverse events include headache, nausea, and fatigue, with serious adverse events reported at similar rates to placebo groups .

Potential Applications in COVID-19 Treatment

Recent computational studies have suggested that this compound may also inhibit key proteins involved in the SARS-CoV-2 virus lifecycle, including Angiotensin-Converting Enzyme 2 (ACE2) and transmembrane serine protease 2 (TMPRSS2). These findings indicate its potential as a therapeutic option for COVID-19.

Molecular Mechanism

This compound's mechanism involves:

  • Inhibition of Viral Entry : By targeting ACE2 and TMPRSS2.
  • Inhibition of Viral Replication : Through interaction with RNA-dependent RNA polymerase (RdRP).

Computational Studies

Molecular docking studies have shown that this compound has optimal binding affinity for these targets, suggesting it could be repurposed for COVID-19 treatment .

Target ProteinInteraction TypeBinding Affinity
ACE2InhibitionHigh
TMPRSS2InhibitionHigh
RNA-dependent RNA PolymeraseInhibitionModerate

Real-World Effectiveness

A study conducted in Germany assessed the effectiveness of elbasvir/grazoprevir in real-world settings, confirming its efficacy without ribavirin in most patients .

Meta-Analysis Findings

A meta-analysis reviewing multiple clinical trials found that this compound combined with elbasvir yielded consistent results across various demographics and genotypes, reinforcing its role as a cornerstone in HCV therapy .

Mechanism of Action

Grazoprevir exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is essential for the replication of the Hepatitis C Virus. By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into functional proteins, thereby inhibiting viral replication. The molecular targets involved include the NS3 protease domain and the NS4A cofactor .

Comparison with Similar Compounds

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

    Simeprevir: A similar antiviral agent that targets the same protease enzyme.

    Telaprevir: An earlier generation protease inhibitor with a similar mechanism of action.

Comparison: Grazoprevir is unique in its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. Compared to other protease inhibitors, this compound has shown improved efficacy and a higher barrier to resistance, making it a valuable component of combination therapies for HCV .

Biological Activity

Grazoprevir is a second-generation direct-acting antiviral (DAA) medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as a potent inhibitor of the NS3/4A protease, an essential enzyme for HCV replication. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and safety profile.

This compound targets the NS3/4A protease, inhibiting its activity and thereby preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. This mechanism is crucial across various HCV genotypes, demonstrating high potency and selectivity.

Key Interactions

  • This compound exhibits strong binding affinity to the NS3/4A protease, with IC50 values ranging from 4 pM to 62 pM across different genotypes:
    • Genotype 1a : 7 pM
    • Genotype 1b : 4 pM
    • Genotype 4 : 62 pM .

Efficacy in Clinical Studies

This compound is often administered in combination with Elbasvir, another DAA, which enhances its effectiveness. The following table summarizes key clinical trial findings regarding sustained virologic response (SVR) rates:

Study ReferenceGenotypeTreatment DurationSVR12 Rate (%)Population Characteristics
GT 1a12 weeks92Cirrhotic patients
GT 1b12 weeks99Mixed population
GT 112 weeks99Chronic kidney disease
GT 1a12-24 weeks98.82Severe renal failure
GT 3Variable<50Less susceptible

The data indicate that this compound combined with Elbasvir achieves high SVR rates across various genotypes, particularly in treatment-naive populations and those with advanced liver disease.

Case Studies and Real-World Evidence

Recent studies have provided insights into the real-world effectiveness of this compound. A retrospective cohort study demonstrated that patients treated with Elbasvir/Grazoprevir achieved an SVR12 rate of 98.82% , with minimal relapse rates observed . This reinforces the drug's efficacy in diverse patient populations.

Safety Profile

The safety profile of this compound has been evaluated in multiple studies, revealing it to be generally well-tolerated. Common adverse events include:

  • Headache: 17%
  • Fatigue: 16%

Serious adverse events were rare and not directly attributed to this compound . The favorable tolerability suggests that this compound can be a viable option for patients who may have previously been intolerant to interferon-based therapies.

Comparative Effectiveness

In comparison to other DAAs, this compound has shown superior efficacy in certain populations. For instance, it outperformed older regimens based on interferon in terms of SVR rates while maintaining a lower incidence of adverse effects .

Q & A

Basic Research Questions

Q. How to evaluate Grazoprevir's pharmacokinetic properties in preclinical studies?

Methodological steps:

  • Measure bioavailability using radiolabeled this compound in animal models (oral vs. intravenous administration).
  • Assess plasma protein binding via equilibrium dialysis or ultrafiltration, noting its ~99.9% binding affinity .
  • Monitor peak plasma concentration (Tmax: 0.5–3 hours) and elimination half-life in multiple species to extrapolate human dosing .

Q. What experimental approaches validate this compound's mechanism of action against HCV NS3/4A protease?

  • Use enzymatic assays with recombinant NS3/4A protease to determine inhibitor potency (Ki or IC50).
  • Employ replicon systems (e.g., GT1a) to quantify viral RNA reduction kinetics .
  • Structural analysis via X-ray crystallography or cryo-EM to map interactions between this compound and NS3 catalytic residues (e.g., Arg-155, Asp-168) .

Q. How to design in vitro studies assessing this compound's cross-genotypic efficacy?

  • Test against HCV replicons of genotypes 1–6, focusing on EC90 values.
  • Include resistance-associated variants (RAVs) like D168A or R155K to evaluate potency retention .
  • Compare with first-generation protease inhibitors (e.g., simeprevir) to highlight this compound's pan-genotypic advantage .

Advanced Research Questions

Q. How to resolve contradictions in this compound's efficacy across patient subpopulations?

  • Stratify clinical trial data by cirrhosis status, baseline NS5A polymorphisms, and prior treatment history. For example:
    • In cirrhotic patients, SVR12 rates were 91% in GT3 but lower in GT1a with NS5A RAVs .
    • Use multivariate regression to isolate factors (e.g., ribavirin co-administration, treatment duration) impacting outcomes .
  • Validate findings using integrated phase II/III trial datasets .

Q. What methodologies identify this compound's resistance mechanisms in virologic failures?

  • Perform Sanger sequencing or next-gen sequencing (NGS) of NS3/4A from non-responders. Key substitutions:
    • D168A reduces potency but is counteracted by R155K via cation-heterocycle interactions with this compound's quinoxaline .
    • Fitness cost assays: Compare replication capacity of RAVs (e.g., D168A/Y93H) in Huh-7 cells .

Q. How to optimize combination therapy (this compound + Elbasvir) to overcome resistance?

  • Use colony formation assays with GT1a replicons to test additive/synergistic effects.
    • At 10× EC90, the combination suppresses resistance colonies by requiring ≥2 nucleotide changes .
  • In clinical settings, extend treatment to 16 weeks with ribavirin for GT1a patients with baseline NS5A RAVs (SVR12: 70% → 94%) .

Q. How to assess drug-drug interaction risks with this compound in clinical trials?

  • Conduct pharmacokinetic studies in healthy volunteers co-administered CYP3A4/OATP1B1 modulators:
    • Avoid strong inducers (e.g., rifampin) due to reduced this compound exposure .
    • Monitor statin levels (e.g., rosuvastatin) due to BCRP/CYP3A4 inhibition .
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions .

Q. What structural biology techniques elucidate this compound's potency against RAVs?

  • Molecular dynamics (MD) simulations: Analyze flexibility of NS3 residues (e.g., Lys-155 vs. Arg-155) in R155K/D168A variants .
  • Free-energy perturbation (FEP) calculations: Quantify binding energy changes caused by substitutions like Q80K .

Q. How to design trials evaluating this compound in special populations (e.g., liver transplant recipients)?

  • Exclude patients on immunosuppressants (e.g., calcineurin inhibitors) due to undefined pharmacokinetic interactions .
  • Use lower this compound doses (50 mg) in Child-Pugh B cirrhosis, balancing efficacy (SVR12: 90%) and hepatotoxicity risks .

Q. How to address discrepancies in this compound's activity between in vitro and clinical data?

  • Validate replicon findings in humanized liver chimeric mice or 3D liver organoids.
  • Correlate NS3 RAV prevalence in virologic failures (e.g., GT1a vs. GT4) with phenotypic resistance thresholds .

Q. Tables for Key Data

Table 1: this compound Pharmacokinetic Parameters

ParameterValueMethodReference
Bioavailability27%Radiolabeled tracer in rats
Tmax0.5–3 hoursLC-MS/MS plasma analysis
Protein Binding99.9%Equilibrium dialysis

Table 2: Impact of NS5A RAVs on this compound + Elbasvir Efficacy

RAVsSVR12 Rate (%)Study DesignReference
GT1a (Baseline RAVs)7012-week regimen
GT1a (No RAVs)9812-week regimen
GT1a (RAVs + RBV)9416-week regimen + ribavirin

Table 3: Resistance Selection in GT1a Replicons

Inhibitor(s)Fold EC90Colonies SurvivingKey RAVsReference
This compound alone100×HighD168A, Y93H
This compound + Elbasvir10×<1%R155K/D168A (rare)

Properties

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159234
Record name Grazoprevir
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Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively.
Record name Grazoprevir
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CAS No.

1350514-68-9
Record name MK 5172
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Record name Grazoprevir [INN]
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Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
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Record name Grazoprevir
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Record name GRAZOPREVIR ANHYDROUS
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